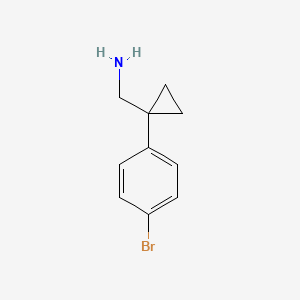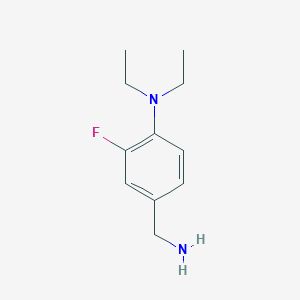
4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a sequential one-pot three-step protocol, which includes Sonogashira cross-coupling, desilylation, and a copper (I)-catalyzed azide–alkyne cycloaddition reaction (CuAAC) with an overall yield of up to 72% . The presence of a trifluoromethyl substituent attached to the pyrazole moiety made the Sonogashira cross-coupling reaction challenging .Applications De Recherche Scientifique
Chemoselective Synthesis
The copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of related pyrazole derivatives in organic chemistry. This methodology provides an efficient route to synthesize pyrazole compounds with excellent regioselectivity and yields, highlighting its significance in the synthesis of pyrazole-based compounds for various applications (Jiaqing Lu et al., 2019).
Radiotracer Synthesis
Research into the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination demonstrates the compound's potential as a PET radiotracer for studying CB1 cannabinoid receptors. This showcases the application of pyrazole derivatives in developing tools for neurological research (†. R. Katoch-Rouse, A. Horti, 2003).
Crystal Structure Analysis
The synthesis and crystal structure analysis of N-substituted pyrazolines, including derivatives similar to the specified compound, provides insights into the molecular geometry and potential interactions in solid-state chemistry. These findings can be applied in the design of materials with specific electronic or photophysical properties (Wan-Sin Loh et al., 2013).
Tautomerism Studies
Investigations into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles reveal important insights into the dynamic equilibrium of such compounds in different states. Understanding tautomerism is crucial for applications in chemical synthesis, pharmaceuticals, and material science (S. Trofimenko et al., 2007).
Molecular Docking Studies
Synthesis, structural characterization, and molecular docking studies of specific pyrazoline derivatives, such as those related to the compound of interest, provide valuable information for the development of new molecules with potential biological or pharmaceutical applications. These studies help in understanding the interaction of these molecules with biological targets, guiding the design of compounds with desired activities (M. Sathish et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information on this compound, it’s challenging to determine its exact mode of action. Compounds with a trifluoromethyl group often undergo trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule .
Biochemical Pathways
The process of trifluoromethylation typically involves carbon-centered radical intermediates .
Result of Action
The addition of a trifluoromethyl group to a molecule can significantly alter its properties and biological activity .
Analyse Biochimique
Biochemical Properties
4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its stability and efficacy may decrease over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and modulating gene expression. At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, this compound can affect the activity of enzymes in the citric acid cycle, impacting energy production and cellular respiration .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For instance, its interaction with membrane-bound transporters can facilitate its uptake and distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
Propriétés
IUPAC Name |
4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-6(12)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWHYNBPGRFZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)


![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)
![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)